molecular formula C16H21NO4 B11753432 benzyl (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate

benzyl (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate

Cat. No.: B11753432
M. Wt: 291.34 g/mol
InChI Key: UMOUHNIVZQIWEP-OLZOCXBDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate is a complex organic compound that features a cyclopropane ring, a tert-butoxycarbonyl (Boc) protecting group, and a benzyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate typically involves multiple steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Formation of the Benzyl Ester: The benzyl ester can be formed by reacting the carboxylic acid with benzyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of flow microreactor systems, which have been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.

Major Products

    Oxidation: Benzaldehyde, benzoic acid

    Reduction: Benzyl alcohol

    Substitution: Free amine

Scientific Research Applications

Benzyl (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate depends on its specific application. In drug development, for example, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The cyclopropane ring can also interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (1R,2S)-2-amino-cyclopropane-1-carboxylate: Lacks the Boc protecting group, making it more reactive.

    Benzyl (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxamide: Contains an amide instead of an ester, altering its reactivity and solubility.

Uniqueness

Benzyl (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate is unique due to the presence of both the Boc protecting group and the benzyl ester, which provide stability and allow for further functionalization. The cyclopropane ring also imparts rigidity to the molecule, influencing its interaction with biological targets.

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

benzyl (1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-13-9-12(13)14(18)20-10-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,17,19)/t12-,13+/m1/s1

InChI Key

UMOUHNIVZQIWEP-OLZOCXBDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H]1C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.